Methyl 8-(tert-butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Methyl 8-(tert-butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(tert-butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the condensation of an appropriate aniline derivative with a β-keto ester under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the quinoline ring system. The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(tert-butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Methyl 8-(tert-butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-(tert-butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity, or interfere with cell signaling pathways in cancer cells, resulting in anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-(tert-butyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Methyl 8-(tert-butyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide
- Ethyl 8-(tert-butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate
Uniqueness
Methyl 8-(tert-butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 8-tert-butyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)10-7-5-6-9-12(17)8-11(14(18)19-4)16-13(9)10/h5-8H,1-4H3,(H,16,17) |
InChI Key |
XCDRIZBLYGVPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1NC(=CC2=O)C(=O)OC |
Origin of Product |
United States |
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